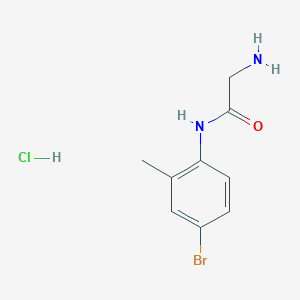

2-amino-N-(4-bromo-2-methylphenyl)acetamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

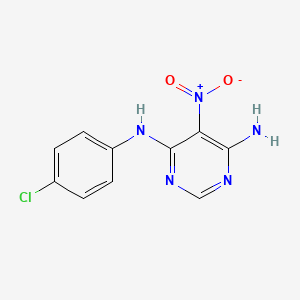

2-amino-N-(4-bromo-2-methylphenyl)acetamide hydrochloride is a chemical compound with the molecular formula C9H12BrClN2O and a molecular weight of 279.56 . It is used in proteomics research .

Molecular Structure Analysis

The molecular structure of 2-amino-N-(4-bromo-2-methylphenyl)acetamide hydrochloride consists of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to an acetamide group with an additional amino group .Physical And Chemical Properties Analysis

2-amino-N-(4-bromo-2-methylphenyl)acetamide hydrochloride is a solid compound . It should be stored at room temperature . More specific physical and chemical properties such as density, boiling point, and melting point were not found in the available sources.Wissenschaftliche Forschungsanwendungen

Comparative Metabolism of Chloroacetamide Herbicides

Studies have shown that chloroacetamide herbicides, which share a functional resemblance with 2-amino-N-(4-bromo-2-methylphenyl)acetamide hydrochloride, undergo complex metabolic pathways leading to DNA-reactive products. These pathways involve the formation of intermediates that are subsequently metabolized to bioactive forms. This research highlights the importance of understanding the metabolic pathways of chloroacetamide derivatives for assessing their environmental and health impacts (Coleman et al., 2000).

Chemoselective Acetylation of 2-Aminophenol

The chemoselective acetylation of amino groups, as demonstrated in the synthesis of N-(2-hydroxyphenyl)acetamide, provides insights into the synthesis strategies for compounds like 2-amino-N-(4-bromo-2-methylphenyl)acetamide hydrochloride. This research showcases the use of enzymatic catalysis for achieving selective acetylation, a key step in the synthesis of many pharmaceutical and agrochemical compounds (Magadum & Yadav, 2018).

Peptide Syntheses with Amino Acid Esters

The synthesis of peptides using amino acid esters, including those derived from acetamide hydrochlorides, sheds light on methods for creating complex biological molecules. Such techniques can be applied to the synthesis and study of 2-amino-N-(4-bromo-2-methylphenyl)acetamide hydrochloride derivatives for potential applications in drug development and biochemical research (Stewart, 1967).

Synthesis and Antimalarial Activity

Research into the synthesis of compounds with specific functional groups, similar to those in 2-amino-N-(4-bromo-2-methylphenyl)acetamide hydrochloride, and their antimalarial activity illustrates the potential pharmaceutical applications of these compounds. The structure-activity relationships explored in these studies can guide the design of new therapeutics based on chloroacetamide derivatives (Werbel et al., 1986).

Radiosynthesis of Chloroacetanilide Herbicides

The study on the radiosynthesis of chloroacetanilide herbicides provides a methodology for tracing the environmental fate and biological activity of related compounds, including 2-amino-N-(4-bromo-2-methylphenyl)acetamide hydrochloride. These techniques are crucial for understanding the distribution and impact of such compounds in biological systems and the environment (Latli & Casida, 1995).

Eigenschaften

IUPAC Name |

2-amino-N-(4-bromo-2-methylphenyl)acetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O.ClH/c1-6-4-7(10)2-3-8(6)12-9(13)5-11;/h2-4H,5,11H2,1H3,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCUUVFSHVQHCQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)NC(=O)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(4-bromo-2-methylphenyl)acetamide hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-(2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)acetate](/img/structure/B2717423.png)

![Ethyl 6-bromo-2-tert-butyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2717424.png)

![5-chloro-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2717429.png)

![(2R)-2-Amino-3-sulfanylpropanoic acid;2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2717430.png)

![2-benzyl-9-methyl-1H,2H,3H-pyrrolo[3,4-b]quinolin-1-one](/img/structure/B2717438.png)

![5-((4-Benzylpiperidin-1-yl)(2,4-dichlorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2717443.png)

![N-(3,4-dichlorophenyl)-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2717446.png)